molecular formula C22H26N2O4 B2368876 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide CAS No. 921543-12-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2368876
CAS No.: 921543-12-6
M. Wt: 382.46
InChI Key: QXKBOGQRNOOSHJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
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Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant case studies associated with this compound.

The compound's molecular formula is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 418.51 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepine core and an acetamide moiety, which are significant for its biological interactions.

Property Value
Molecular FormulaC21H26N2O5S
Molecular Weight418.51 g/mol
IUPAC NameThis compound
SMILESCCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKeyUDVUIQOHBWPXEY-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that derivatives of oxazepine compounds exhibit antimicrobial properties. A study demonstrated that compounds with similar structures to N-(5-ethyl-3,3-dimethyl-4-oxo...) showed significant antibacterial activity against various strains of bacteria. The specific IC50 values and mechanisms of action are still under investigation but suggest a promising avenue for further exploration in antimicrobial therapy .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokine production in immune cells. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Effects

Preliminary studies have indicated that the compound may possess neuroprotective properties. It appears to modulate pathways involved in neuronal survival and apoptosis. This aspect is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a crucial role .

Clinical Trials

Currently, related compounds are undergoing clinical trials for various conditions. For instance, a derivative has shown promise in phase II trials for chronic immune inflammatory disorders like ulcerative colitis. These trials assess the safety and efficacy of the compound in human subjects and could provide insights into the therapeutic potential of similar oxazepine derivatives .

Comparative Studies

Comparative studies with other known anti-inflammatory agents have shown that N-(5-ethyl...) exhibits a unique profile of activity. For example, it has been compared with standard treatments in animal models to evaluate its efficacy and side effects. These studies are crucial for establishing a therapeutic index and understanding the compound's safety profile .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-5-24-18-13-16(8-11-19(18)28-14-22(2,3)21(24)26)23-20(25)12-15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKBOGQRNOOSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.